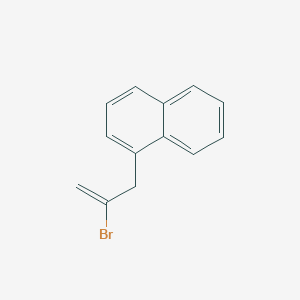

2-Bromo-3-(1-naphthyl)-1-propene

Descripción general

Descripción

Esta inhibición modula múltiples citoquinas involucradas en la patofisiología de la dermatitis atópica, incluyendo la interleucina 4, la interleucina 13, la interleucina 31 y el interferón gamma . Se está desarrollando principalmente por Pfizer para el tratamiento de la dermatitis atópica de moderada a grave .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de PF-04965842 implica la formación de un núcleo de pirrolopirimidina, seguido de la introducción de un grupo ciclobutilo y una porción de propanesulfonamida. Los pasos clave incluyen:

- Formación del núcleo de pirrolopirimidina a través de reacciones de ciclización.

- Introducción del grupo ciclobutilo a través de una reacción de sustitución.

- Unión de la porción de propanesulfonamida a través de sulfonación.

Métodos de Producción Industrial: La producción industrial de PF-04965842 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y estrictas medidas de control de calidad para asegurar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: PF-04965842 sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución se emplean para introducir o reemplazar grupos funcionales en el núcleo de pirrolopirimidina o en el grupo ciclobutilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de sulfonilo se utilizan en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de PF-04965842 con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo.

Aplicaciones Científicas De Investigación

Synthesis Overview

- Halogenation : Involves the reaction of naphthalene derivatives with bromine in the presence of a catalyst.

- Cross-Coupling : Utilizes palladium or nickel catalysts to facilitate reactions between aryl halides and organometallic species.

Applications in Synthetic Chemistry

1. Building Block for Organic Synthesis

2-Bromo-3-(1-naphthyl)-1-propene serves as an essential building block in organic synthesis, particularly in the construction of more complex molecules. Its bromine atom is a versatile functional group that can undergo nucleophilic substitution reactions, facilitating the introduction of various substituents.

2. Polymer Chemistry

The compound can be utilized in polymerization reactions to create conjugated polymers with potential applications in electronics. The presence of the naphthyl group enhances the electronic properties of the resulting materials.

Case Study: Polymerization Reactions

A study demonstrated that this compound could be polymerized using nickel-catalyzed methods, yielding polymers with improved electrical conductivity and photophysical properties. The results indicated that varying the reaction conditions could significantly affect the molecular weight and polydispersity index of the resultant polymers.

Applications in Material Science

1. Organic Light Emitting Diodes (OLEDs)

Due to its conjugated structure, this compound is explored as a potential material for OLEDs. Research has shown that incorporating this compound into OLED architectures can enhance light-emitting efficiency and stability.

2. Photovoltaic Devices

The compound's ability to participate in charge transfer processes makes it suitable for use in organic photovoltaic devices, where it can improve charge mobility and overall device performance.

Biological Applications

1. Anticancer Research

Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. This opens avenues for further investigation into its potential as an anticancer agent.

2. Nematocidal Activity

Research has indicated that related brominated compounds possess nematocidal properties, suggesting that this compound may also have applications in agricultural pest control.

Mecanismo De Acción

PF-04965842 ejerce sus efectos inhibiendo selectivamente la Janus quinasa 1 (JAK1). Esta inhibición modula las vías de señalización de múltiples citoquinas involucradas en la patofisiología de la dermatitis atópica, incluyendo la interleucina 4, la interleucina 13, la interleucina 31 y el interferón gamma . Al bloquear JAK1, PF-04965842 reduce la producción de citoquinas proinflamatorias, aliviando así los síntomas de la dermatitis atópica.

Compuestos Similares:

Tofacitinib: Otro inhibidor de JAK que se dirige a JAK1 y JAK3, utilizado para tratar la artritis reumatoide.

Baricitinib: Un inhibidor de JAK1 y JAK2 utilizado para tratar la artritis reumatoide.

Upadacitinib: Un inhibidor selectivo de JAK1 utilizado para tratar la artritis reumatoide.

Singularidad de PF-04965842: PF-04965842 es único debido a su alta selectividad para JAK1, lo que reduce el riesgo de efectos fuera del objetivo asociados con la inhibición de otros miembros de la familia JAK. Esta selectividad lo hace particularmente eficaz para tratar la dermatitis atópica con un perfil de seguridad favorable .

Comparación Con Compuestos Similares

Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used for treating rheumatoid arthritis.

Baricitinib: A JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis.

Upadacitinib: A selective JAK1 inhibitor used for treating rheumatoid arthritis.

Uniqueness of PF-04965842: PF-04965842 is unique due to its high selectivity for JAK1, which reduces the risk of off-target effects associated with the inhibition of other JAK family members. This selectivity makes it particularly effective for treating atopic dermatitis with a favorable safety profile .

Actividad Biológica

2-Bromo-3-(1-naphthyl)-1-propene is an organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₃Br

- Molecular Weight : 247.13 g/mol

- Density : 1.365 g/cm³

- Boiling Point : Not specified in the sources

The presence of a bromine atom and a naphthyl group contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect their function. This reactivity is critical for its applications in drug development and as a potential therapeutic agent.

Key Mechanisms:

- Covalent Bond Formation : The reactive bromine can modify proteins, impacting their activity.

- Radical-Mediated Reactions : The compound may participate in radical reactions, which are significant in biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. The naphthyl moiety is known for its role in enhancing the cytotoxic effects against various cancer cell lines.

A study highlighted the potential of naphthalene derivatives in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage . The specific interactions of this compound with cellular targets could lead to similar outcomes.

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Preliminary studies suggest that halogenated compounds can exhibit significant antimicrobial activity due to their ability to interact with microbial membranes and enzymes .

Study 1: Anticancer Activity

A recent study evaluated the effects of various naphthalene derivatives on human cancer cell lines. It was found that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts. Specifically, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Control (Non-brominated) | >50 | MCF-7 |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of halogenated naphthalene derivatives were assessed against various bacterial strains. The results indicated that this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVVFAYFCAIJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560208 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116545-04-1 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.